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molecular formula C9H11Cl2NO3 B018189 Methyl 4-Amino-5-chloro-2-methoxybenzoate Hydrochloride CAS No. 130312-40-2

Methyl 4-Amino-5-chloro-2-methoxybenzoate Hydrochloride

Cat. No. B018189
M. Wt: 252.09 g/mol
InChI Key: KUFDIVILMYFZOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04935511

Procedure details

A suspension of 37 g (0.15 mol) of methyl 2-methoxy-4-amino-5-chlorobenzoate hydrochloride in 500 ml methylene chloride is stirred at 25° C. To this is added 600 ml (0.60 mol) of BBr3 in CH2Cl2 gradually until the ester dissolves. After 24 hours stirring a ppt. forms on the side of the flask. This mixture is poured into rapidly stirring ice water (700 ml). Aqueous NaOH (5.5N, 600 ml) is poured in to the flask to dissolve the ppt. The water organic layer forms a ppt. and this mixture is stirred and cooled in an ice bath and treated with the NaOH solution cautiously. The ppt. dissolves and the organic layer is separated. The aqueous layer is washed with CH2Cl2 (200 ml) and then cooled to 0° and treated with concentrated HCl with stirring. A colorless ppt. forms which is filtered, washed (H2O) and air dried to obtain 4-amino-5-chlorosalicylic acid which is used directly in the next step.
Quantity
37 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
700 mL
Type
reactant
Reaction Step Three
Name
Quantity
600 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
Cl.C[O:3][C:4]1[CH:13]=[C:12]([NH2:14])[C:11]([Cl:15])=[CH:10][C:5]=1[C:6]([O:8]C)=[O:7].B(Br)(Br)Br.[OH-].[Na+].O>C(Cl)Cl>[NH2:14][C:12]1[CH:13]=[C:4]([OH:3])[C:5](=[CH:10][C:11]=1[Cl:15])[C:6]([OH:8])=[O:7] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
37 g
Type
reactant
Smiles
Cl.COC1=C(C(=O)OC)C=C(C(=C1)N)Cl
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
600 mL
Type
reactant
Smiles
B(Br)(Br)Br
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
ice water
Quantity
700 mL
Type
reactant
Smiles
Step Four
Name
Quantity
600 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
is stirred at 25° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
dissolves
STIRRING
Type
STIRRING
Details
After 24 hours stirring a ppt
Duration
24 h
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the ppt
STIRRING
Type
STIRRING
Details
and this mixture is stirred
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
DISSOLUTION
Type
DISSOLUTION
Details
dissolves
CUSTOM
Type
CUSTOM
Details
the organic layer is separated
WASH
Type
WASH
Details
The aqueous layer is washed with CH2Cl2 (200 ml)
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0°
ADDITION
Type
ADDITION
Details
treated with concentrated HCl
STIRRING
Type
STIRRING
Details
with stirring
FILTRATION
Type
FILTRATION
Details
forms which is filtered
WASH
Type
WASH
Details
washed (H2O) and air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C(C(=O)O)=CC1Cl)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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